8-Quinolyl(8-quinolylsulfonyl)amine
Overview
Description
8-Quinolyl(8-quinolylsulfonyl)amine is a chemical compound with the molecular formula C18H13N3O2S It is known for its unique structure, which includes two quinoline rings connected by a sulfonyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl(8-quinolylsulfonyl)amine typically involves the reaction of 8-aminoquinoline with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
8-Quinolyl(8-quinolylsulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Quinolyl(8-quinolylsulfonyl)amine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for treating infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Quinolyl(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The compound’s quinoline rings are known to intercalate with DNA, which can disrupt replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
8-Quinolinamine: Similar structure but lacks the sulfonyl group.
8-Quinolylsulfonamide: Contains a sulfonamide group instead of an amine group.
Quinoline-8-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
8-Quinolyl(8-quinolylsulfonyl)amine is unique due to the presence of both quinoline rings and the sulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-quinolin-8-ylquinoline-8-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-24(23,16-10-2-6-14-8-4-12-20-18(14)16)21-15-9-1-5-13-7-3-11-19-17(13)15/h1-12,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSBWTPQXILZOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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